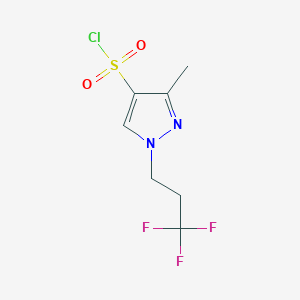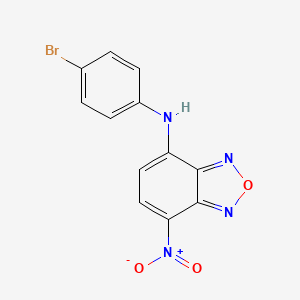![molecular formula C9H6Cl5NO2S B11712275 N-[1-(Benzenesulfonyl)-2,2,2-trichloroethyl]-1-chloromethanecarbonimidoyl chloride](/img/structure/B11712275.png)
N-[1-(Benzenesulfonyl)-2,2,2-trichloroethyl]-1-chloromethanecarbonimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Benzenesulfonyl)-2,2,2-trichloroethyl]-1-chloromethanecarbonimidoyl chloride is a complex organosulfur compound. It is characterized by the presence of a benzenesulfonyl group, a trichloroethyl group, and a chloromethanecarbonimidoyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of N-[1-(Benzenesulfonyl)-2,2,2-trichloroethyl]-1-chloromethanecarbonimidoyl chloride typically involves multiple steps:
Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of benzenesulfonic acid salts with phosphorus oxychloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid, resulting in the formation of benzenesulfonyl chloride.
Chemical Reactions Analysis
N-[1-(Benzenesulfonyl)-2,2,2-trichloroethyl]-1-chloromethanecarbonimidoyl chloride undergoes various chemical reactions:
Substitution Reactions: It reacts with compounds containing reactive N-H and O-H bonds, such as amines and alcohols, to form sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can be reduced using reagents like zinc powder or sodium bisulfite to form sulfinic acids.
Hinsberg Test: This compound is used in the Hinsberg test to distinguish between primary, secondary, and tertiary amines.
Scientific Research Applications
N-[1-(Benzenesulfonyl)-2,2,2-trichloroethyl]-1-chloromethanecarbonimidoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(Benzenesulfonyl)-2,2,2-trichloroethyl]-1-chloromethanecarbonimidoyl chloride involves its reactivity with nucleophiles. The benzenesulfonyl group acts as an electrophile, reacting with nucleophilic amines and alcohols to form sulfonamides and sulfonate esters . The trichloroethyl group enhances the compound’s reactivity, making it a potent reagent in various chemical reactions.
Comparison with Similar Compounds
N-[1-(Benzenesulfonyl)-2,2,2-trichloroethyl]-1-chloromethanecarbonimidoyl chloride can be compared with similar compounds such as:
Benzenesulfonyl Chloride: This compound is simpler and less reactive compared to this compound.
Tosyl Chloride: Often preferred due to its solid state at room temperature, making it easier to handle.
Methanesulfonyl Chloride: Another sulfonyl chloride compound, but with different reactivity and applications.
This compound stands out due to its unique combination of functional groups, which confer high reactivity and versatility in chemical synthesis.
Properties
Molecular Formula |
C9H6Cl5NO2S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-1,1-dichloromethanimine |
InChI |
InChI=1S/C9H6Cl5NO2S/c10-8(11)15-7(9(12,13)14)18(16,17)6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
LTOKMRNFPSRXSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C(Cl)(Cl)Cl)N=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11712197.png)
![3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide](/img/structure/B11712202.png)

![2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B11712222.png)
![2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B11712225.png)

![5-{[1,1'-Biphenyl]-4-YL}-2-{4-[(1E)-2-(naphthalen-2-YL)ethenyl]phenyl}-1,3-oxazole](/img/structure/B11712234.png)

![N-[(E)-phenylmethylidene]-9H-carbazol-9-amine](/img/structure/B11712242.png)
![2-(propan-2-ylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B11712244.png)
![2-(4-nitrophenyl)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11712248.png)
![4-[(E)-(3-bromophenyl)diazenyl]-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11712267.png)

![3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11712284.png)
